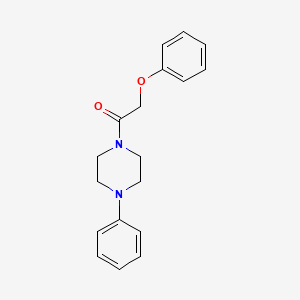

1-(phenoxyacetyl)-4-phenylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(15-22-17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTNFTCWBYHLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Piperazine Scaffold in Contemporary Medicinal Chemistry Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions (1 and 4), is considered a privileged scaffold in drug discovery. nih.govresearchgate.netnih.gov Its prevalence in approved pharmaceuticals stems from a unique combination of physicochemical and structural properties that make it highly valuable for modulating a molecule's biological profile. nih.govresearchgate.net

The two nitrogen atoms within the piperazine core can have their basicity and reactivity fine-tuned through substitution, which allows medicinal chemists to optimize a compound's properties. tandfonline.com These nitrogen sites often improve the aqueous solubility and pharmacokinetic characteristics of drug candidates, which is a crucial factor for bioavailability. nih.govtandfonline.com The piperazine ring's chemical reactivity makes it an excellent linker to connect different pharmacophores or to serve as a central scaffold for building groups that interact with a biological target. tandfonline.com

Furthermore, the piperazine scaffold is found in drugs across a vast array of therapeutic areas, demonstrating its versatility. spacefrontiers.org Derivatives have been developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant agents, among others. nih.govbenthamdirect.comresearchgate.net This wide range of applications has cemented the piperazine nucleus as an indispensable tool for the generation of diverse and novel therapeutic agents. spacefrontiers.orgnih.gov

Therapeutic Areas of Piperazine-Containing Compounds

| Therapeutic Area | Examples of Research Focus | Reference |

|---|---|---|

| Oncology | Antitumor agents, kinase inhibitors (e.g., Imatinib) | researchgate.net |

| Infectious Diseases | Antibacterial, antifungal, antiviral, antimalarial agents | nih.govnih.gov |

| Central Nervous System (CNS) | Antipsychotic, antidepressant, anxiolytic agents | benthamdirect.comnih.gov |

| Inflammation | Anti-inflammatory agents | nih.govingentaconnect.com |

| Cardiovascular | Antianginal agents (e.g., Ranolazine) | nih.gov |

Role of Phenoxyacetyl and Phenyl Moieties in Modulating Biological Activities of Chemical Compounds

The biological activity of a molecule like 1-(phenoxyacetyl)-4-phenylpiperazine is not determined by the piperazine (B1678402) core alone. The substituents attached to its nitrogen atoms—the phenoxyacetyl group at the N1 position and the phenyl group at the N4 position—play critical roles in defining its interactions with biological targets.

The phenoxyacetyl moiety combines a phenoxy group (a phenyl ring linked via an oxygen atom) with an acetyl linker. The terminal phenoxy group itself is considered a privileged moiety in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov It can engage in crucial hydrophobic and π-π stacking interactions with aromatic amino acid residues in a target protein's binding site. nih.gov The ether oxygen can also act as a hydrogen bond acceptor. Research on related structures, such as phenoxyacetic acid derivatives, has revealed their potential as anti-inflammatory and selective COX-2 inhibitors. mdpi.com For instance, in one study, the introduction of a bromine atom on the phenoxy ring significantly enhanced COX-2 inhibitory activity compared to the unsubstituted version. mdpi.com

The N-phenyl group is one of the most common aromatic structures found in pharmaceuticals. nih.govwikipedia.org Its hydrophobic and planar nature makes it a key feature for recognition at many receptor sites, particularly for CNS-active compounds. wikipedia.org However, the inclusion of phenyl rings can sometimes lead to undesirable properties like low solubility. nih.gov Therefore, the specific substitution pattern on the phenyl ring is a critical area of investigation in structure-activity relationship (SAR) studies. wisdomlib.org Modifying the phenyl ring with different functional groups can dramatically alter a compound's potency, selectivity, and metabolic stability. lookchem.com

Positioning of 1 Phenoxyacetyl 4 Phenylpiperazine Within the Broader Class of N Substituted Piperazine Derivatives in Academic Inquiry

Established Synthetic Pathways for the this compound Core Structure

The fundamental approach to synthesizing this compound involves the formation of an amide bond between 1-phenylpiperazine (B188723) and a phenoxyacetyl moiety. This is typically achieved through the acylation of 1-phenylpiperazine with a reactive derivative of phenoxyacetic acid, most commonly phenoxyacetyl chloride.

Figure 1: General reaction scheme for the synthesis of this compound.

Key Precursors and Chemical Reagents Employed in Synthesis

The primary precursors for the synthesis of this compound are 1-phenylpiperazine and phenoxyacetic acid. The latter is typically converted to a more reactive acylating agent.

Table 1: Key Precursors and Reagents

| Compound Name | Role | Notes |

| 1-Phenylpiperazine | Nucleophile | Provides the piperazine core. Can be synthesized via methods such as the Buchwald-Hartwig amination of piperazine with an aryl halide. |

| Phenoxyacetic Acid | Acyl group source | The carboxylic acid that forms the phenoxyacetyl moiety. |

| Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Activating agent | Converts phenoxyacetic acid to the highly reactive phenoxyacetyl chloride. |

| Triethylamine (B128534) (TEA) or Pyridine | Base | Acts as a scavenger for the hydrochloric acid byproduct generated during the acylation reaction. |

| Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) | Solvent | Anhydrous aprotic solvents are typically used to prevent hydrolysis of the acyl chloride. |

The synthesis of 1-phenylpiperazine itself can be accomplished through various methods, including the reaction of aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or palladium-catalyzed cross-coupling reactions. Phenoxyacetic acid is commercially available or can be synthesized from phenol (B47542) and chloroacetic acid.

Optimization of Reaction Conditions and Yield for Research Scale Production

For research-scale production, the optimization of reaction conditions is crucial to maximize yield and purity. The acylation of 1-phenylpiperazine with phenoxyacetyl chloride is a robust reaction, and high yields can generally be achieved.

Key parameters for optimization include:

Stoichiometry: A slight excess of the acylating agent is sometimes used to ensure complete conversion of the starting piperazine. However, a 1:1 molar ratio is often sufficient.

Base: The choice and amount of base are critical. Typically, 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine are used to neutralize the HCl formed.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the acylation, followed by stirring at room temperature to ensure completion.

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (B52724) are preferred to prevent the hydrolysis of the acyl chloride.

Reaction Time: The reaction is typically monitored by thin-layer chromatography (TLC) and is often complete within a few hours.

Table 2: Representative Reaction Conditions for N-Acylation

| Parameter | Condition |

| Reactants | 1-phenylpiperazine, phenoxyacetyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous wash followed by extraction and purification |

| Purification | Column chromatography or recrystallization |

| Typical Yield | >85% |

Methodologies for Structural Derivatization and Analog Library Generation

To explore the structure-activity relationships (SAR), libraries of analogs of this compound can be generated by modifying either the phenoxyacetyl moiety or the 4-phenylpiperazine ring.

Modifications on the Phenoxyacetyl Moiety

The phenoxyacetyl portion of the molecule can be readily modified by utilizing substituted phenoxyacetic acids as starting materials. These can be synthesized by the reaction of substituted phenols with chloroacetic acid.

Table 3: Examples of Substituted Phenoxyacetic Acids for Derivatization

| Substituted Phenol | Resulting Phenoxyacetic Acid |

| 4-Chlorophenol | (4-Chlorophenoxy)acetic acid |

| 2-Methylphenol | (2-Methylphenoxy)acetic acid |

| 4-Methoxyphenol | (4-Methoxyphenoxy)acetic acid |

| 3-Trifluoromethylphenol | (3-Trifluoromethylphenoxy)acetic acid |

These substituted phenoxyacetic acids can then be converted to their corresponding acyl chlorides and reacted with 1-phenylpiperazine to yield a variety of analogs with different substitution patterns on the phenoxy ring.

Substitutions and Structural Variations on the 4-Phenylpiperazine Ring

The 4-phenylpiperazine ring offers another site for structural modification. A library of analogs can be created by starting with variously substituted 1-phenylpiperazines. These precursors can be synthesized through methods like the Buchwald-Hartwig amination, allowing for a wide range of substituents on the phenyl ring. nih.gov

Table 4: Examples of Substituted 1-Phenylpiperazines for Derivatization

| Substituent on Phenyl Ring | Name of Precursor |

| 4-Fluoro | 1-(4-Fluorophenyl)piperazine |

| 3-Chloro | 1-(3-Chlorophenyl)piperazine |

| 2-Methoxy | 1-(2-Methoxyphenyl)piperazine |

| 4-Methyl | 1-(4-Methylphenyl)piperazine |

These substituted 1-phenylpiperazines can then be acylated with phenoxyacetyl chloride to generate a diverse library of final compounds. This approach allows for the systematic exploration of the effects of electronic and steric properties of the substituents on the phenyl ring.

Stereoselective Synthetic Approaches for Enantiomeric Forms (if applicable to research)

The parent molecule, this compound, is achiral. Therefore, stereoselective synthesis is not directly applicable to its preparation. However, if chiral centers are introduced into the molecule, for instance, by substitution on the piperazine ring or the phenoxyacetyl moiety, then stereoselective synthetic methods would become relevant.

For example, if a substituent is introduced at the 2- or 3-position of the piperazine ring, a chiral center is created. In such cases, enantiomerically pure starting materials, such as chiral substituted piperazines, would be required. The synthesis of such chiral piperazines can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures. clockss.org The subsequent acylation with phenoxyacetyl chloride would then proceed to yield the desired enantiomerically pure analog.

Advanced Analytical Techniques for Confirming Structural Modifications and Purity in Research Samples

The unambiguous confirmation of the chemical structure and the determination of purity are paramount in the synthesis of new chemical entities. For this compound and its derivatives, a suite of advanced analytical techniques is employed to ensure the integrity of the synthesized compounds. These methods provide detailed information about the molecular structure, elemental composition, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a comprehensive picture of the molecular framework. nih.govchemicalbook.comresearchgate.net

¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, characteristic signals would be expected for the aromatic protons of both the phenyl and phenoxy rings, as well as the methylene (B1212753) protons of the piperazine ring and the acetyl group. The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns reveal adjacent protons.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal. nih.govchemicalbook.comresearchgate.net The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

This interactive table provides predicted chemical shift ranges for the protons and carbons in this compound. The exact values can vary depending on the solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.20 - 7.40 | 128.0 - 130.0 |

| Phenyl-H (meta) | 6.80 - 7.00 | 119.0 - 121.0 |

| Phenyl-H (para) | 6.70 - 6.90 | 115.0 - 117.0 |

| Phenoxy-H (ortho, meta, para) | 6.90 - 7.50 | 114.0 - 160.0 |

| Piperazine-H (axial/equatorial) | 3.00 - 4.00 | 45.0 - 55.0 |

| Acetyl-CH₂ | 4.50 - 5.00 | 65.0 - 75.0 |

| Carbonyl-C | - | 165.0 - 175.0 |

Mass Spectrometry (MS): This technique is indispensable for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its fragmentation pattern would yield characteristic ions corresponding to the loss of specific fragments, such as the phenoxyacetyl group or portions of the piperazine ring. researchgate.netnih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

This table outlines the expected major fragments that could be observed in the mass spectrum of this compound upon electron impact ionization.

| Fragment Ion (m/z) | Proposed Structure/Fragment Lost |

| 296 | Molecular Ion [M]⁺ |

| 161 | [M - phenoxyacetyl]⁺ |

| 135 | [phenoxyacetyl]⁺ |

| 120 | [phenyl-N-CH₂-CH₂]⁺ |

| 105 | [phenyl-N-CH₂]⁺ |

| 91 | [phenoxy]⁺ |

| 77 | [phenyl]⁺ |

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a compound and for separating it from any unreacted starting materials, byproducts, or degradation products. nih.govresearchgate.netrdd.edu.iqunodc.org A validated RP-HPLC method, often using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and a buffered aqueous solution, is typically employed. nih.govresearchgate.netunodc.org The retention time of the main peak is characteristic of the compound, and the area of the peak is proportional to its concentration. Purity is determined by the percentage of the total peak area that corresponds to the main peak.

Interactive Data Table: Exemplary HPLC Parameters for Purity Analysis

This table provides a set of typical HPLC parameters that could be used for the purity determination of this compound. Method optimization would be required for specific applications.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

By combining the data from these advanced analytical techniques, researchers can confidently confirm the successful synthesis of this compound and its derivatives, as well as accurately assess their purity, which is a critical step in any chemical research and development process.

Investigation of Receptor Binding and Functional Modulation

No peer-reviewed studies detailing the receptor binding profile of this compound were identified. While the broader class of phenylpiperazine derivatives has been extensively studied for their effects on various receptors, it is not scientifically accurate to extrapolate these findings to the specific compound without direct experimental evidence.

There is no available data on the binding affinity or functional activity of this compound at any of the specified serotonin receptor subtypes.

Specific binding data for this compound at the dopamine (B1211576) D2 receptor, or any other dopaminergic receptor subtype, has not been reported in the reviewed literature.

The interaction profile of this compound with α1-adrenoceptors or other adrenoceptor subtypes is currently unknown, as no specific studies have been published.

Investigations into the binding of this compound to other neurotransmitter systems have not been found in the course of this review.

There is no information available regarding the affinity of this compound for the Sigma-1 receptor.

Analysis of Enzymatic Activity Modulation

While some research has explored the enzymatic inhibition properties of the broader class of 1-acyl-4-phenylpiperazine derivatives, particularly as tyrosinase inhibitors, no studies have specifically reported on the enzymatic activity modulation of this compound.

Hydrolase Inhibition Studies (e.g., α-glucosidase, cholinesterases, urease)

The phenylpiperazine scaffold has been a template for the development of inhibitors against various hydrolase enzymes. While data specific to this compound is limited, studies on related derivatives demonstrate notable inhibitory potential.

α-Glucosidase Inhibition: Certain 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been identified as noncompetitive inhibitors of yeast α-glucosidase, with Kᵢ values ranging from 5.75 to 29.36 μM. nih.gov Other studies on different series of derivatives have reported IC₅₀ values from 94.33 ± 0.282 to 258.7 ± 0.521 μM. researchgate.net This suggests that the piperazine moiety is a viable starting point for designing α-glucosidase inhibitors.

Cholinesterase Inhibition: Phenylpiperazine derivatives have been explored as inhibitors of acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission. One study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives reported IC₅₀ values against AChE ranging from 0.91 ± 0.045 μM to 5.5 ± 0.7 μM. nih.gov Another series of phthalimide-based piperazine derivatives showed IC₅₀ values between 16.42 ± 1.07 µM and 63.03 ± 4.06 µM. nih.gov

Urease Inhibition: Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have demonstrated potent inhibitory activity against jack bean urease, with IC₅₀ values ranging from 2.0 ± 0.73 μM to 14.12 ± 0.67 μM. frontiersin.org These findings indicate that the piperazine core can be functionalized to effectively inhibit this nickel-dependent enzyme.

| Enzyme Target | Compound Class | Reported IC₅₀ / Kᵢ Values (µM) |

|---|---|---|

| α-Glucosidase | 4-(dimethylaminoalkyl)piperazine-1-carbodithioates | Kᵢ: 5.75 - 29.36 |

| Acetylcholinesterase (AChE) | Phthalimide-piperazine derivatives | 16.42 - 63.03 |

| Acetylcholinesterase (AChE) | Benzylpiperazine-isoindoline derivatives | 0.91 - 5.5 |

| Urease | 1-(3-nitropyridin-2-yl)piperazine derivatives | 2.0 - 14.12 |

Kinase Inhibition Assays (e.g., IGF-1R kinase)

A significant area of investigation for phenylpiperazine derivatives has been their activity as kinase inhibitors. A 2015 study by Guo et al. specifically designed and synthesized a series of phenylpiperazine derivatives as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R) kinase. nih.gov These studies confirmed that the new phenylpiperazine derivatives act by disrupting IGF-1R kinase. nih.gov The most active compound from this series demonstrated potent inhibition of IGF-1R kinase. nih.gov

Topoisomerase Inhibitory Mechanisms

Recent research has implicated phenylpiperazine derivatives in the inhibition of topoisomerases, enzymes critical for managing DNA topology. nih.gov A 2024 study explored new derivatives of 1,2-benzothiazine containing a phenylpiperazine moiety as potential Topoisomerase II (Topo II) inhibitors. mdpi.com The proposed mechanism involves the phenylpiperazine part of the molecules sliding between nucleic acid bases, leading to π-π stacking interactions. nih.gov It has been suggested that such sulfonyl piperazine compounds can exhibit inhibitory activity towards Topo II by binding to both the enzyme and DNA. nih.gov This interaction is thought to prevent the re-ligation of cleaved DNA strands, a mechanism characteristic of Topo II poisons. nih.govembopress.org

Other Enzyme-Target Interaction Investigations (e.g., TET1 protein)

Currently, there is no available scientific literature describing the interaction between this compound or its direct derivatives and the Ten-eleven translocation 1 (TET1) protein.

Cellular and Molecular Pathway Investigations in In Vitro Systems

The enzymatic inhibitory actions of phenylpiperazine derivatives translate into measurable effects on cellular behavior, including proliferation and programmed cell death, which have been examined in various cancer cell lines.

Modulation of Cellular Proliferation and Growth Pathways

The inhibition of IGF-1R kinase by phenylpiperazine derivatives has been directly linked to potent antiproliferative properties in vitro. nih.gov A study by Guo et al. demonstrated that several compounds from their synthesized series exhibited excellent antiproliferative effects against a panel of four human cancer cell lines, including multidrug-resistant ones, with IC₅₀ values in the low micromolar range. nih.gov The most active compound showed an average IC₅₀ of 0.024 μM against the MCF-7 breast cancer cell line. nih.gov Other research on different piperazine derivatives has also reported significant cytotoxicity against various cancer cell lines, including A549 (lung), K562 (leukemia), and SGC-7901 (gastric). nih.govresearchgate.net

| Cell Line | Cancer Type | Compound Class | Reported IC₅₀ Values (µM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Phenylpiperazine derivatives | 0.024 |

| A549 | Lung Carcinoma | Indolocarbazole derivative | 0.51 ± 0.05 |

| K562 | Chronic Myelogenous Leukemia | Indolocarbazole derivative | 5.0 ± 0.2 |

| SGC-7901 | Gastric Adenocarcinoma | Phenylpiperazine derivatives | Data reported as active |

Mechanistic Studies on Apoptosis Induction in Cell Lines

The antiproliferative effects of phenylpiperazine derivatives are closely linked to their ability to induce apoptosis, or programmed cell death. The study on IGF-1R inhibitors included apoptosis induction assays as part of the mechanistic investigation. nih.gov Other studies on novel piperazine compounds have shown they can induce classic apoptotic markers such as DNA fragmentation and nuclear condensation. researchgate.net Mechanistically, these compounds can stimulate the intrinsic mitochondrial signaling pathway. researchgate.net This is evidenced by the upregulation of apoptotic marker proteins like cleaved caspase-3, cytochrome c, and Bax. researchgate.net Further investigation has revealed increased activities of caspase-3 and caspase-9, but not caspase-8, pointing towards the involvement of the mitochondrial (intrinsic) pathway rather than the death receptor (extrinsic) pathway. researchgate.netnih.gov

Pan-Ras Inhibitory Mechanisms in Cellular Models

Currently, there is a notable absence of publicly available scientific literature detailing the specific pan-Ras inhibitory mechanisms of this compound in cellular models. Extensive searches of preclinical research databases have not yielded studies that investigate the direct or indirect interaction of this compound with Ras proteins (KRas, HRas, NRas) or their associated signaling pathways. Consequently, its potential efficacy and mechanism as a Ras inhibitor remain uncharacterized. Research in the broader field of oncology continues to explore various strategies for targeting Ras-mutant tumors, including the development of direct inhibitors, molecules that interfere with upstream or downstream signaling, and RNA-based therapeutics. However, the role, if any, of this compound within this therapeutic landscape has not been delineated in published preclinical studies.

Studies on Cellular Permeation and Efflux Mechanisms in In Vitro Epithelial Models

While specific studies on the cellular permeation and efflux of this compound are not extensively detailed, research on the parent molecule, 1-phenylpiperazine, and its derivatives provides insights into their behavior in in vitro epithelial models, such as Caco-2 cell monolayers. These cell lines are a well-established model for the human intestinal epithelium and are frequently used to predict the oral absorption of drug candidates.

Research has demonstrated that 1-phenylpiperazine and several of its derivatives have the capacity to enhance the permeability of Caco-2 monolayers. This effect is often measured by observing the increased transport of fluorescent markers, such as calcein (B42510), across the cell layer. In some cases, derivatives of 1-phenylpiperazine have been shown to increase the permeability to calcein by over 100-fold. The mechanism behind this enhancement is thought to involve the modulation of tight junctions, which are protein complexes that regulate the paracellular pathway between epithelial cells. By transiently rearranging these junctions, phenylpiperazine derivatives can facilitate the passage of molecules that would otherwise have poor absorption.

The data from studies on related phenylpiperazine compounds suggest that the physicochemical properties of the substituents on the phenylpiperazine core play a significant role in both their permeation-enhancing effects and their potential interactions with efflux pumps. For example, aliphatic substitutions on the phenyl ring of 1-phenylpiperazine have been found to result in efficacy and toxicity profiles comparable to the parent compound in Caco-2 models.

Interactive Table: Permeability Effects of Phenylpiperazine Derivatives in Caco-2 Monolayers

| Compound | Effect on Permeability | Model System |

|---|---|---|

| 1-Phenylpiperazine | Increased paracellular permeation | Caco-2 monolayers |

| 1-Methyl-4-phenylpiperazine | Enhanced permeability | Caco-2 monolayers |

| 1-(4-Methylphenyl)piperazine | Enhanced permeability | Caco-2 monolayers |

It is important to note that while these findings for 1-phenylpiperazine and its derivatives are informative, dedicated studies on this compound are required to definitively characterize its specific cellular permeation and efflux profiles in in vitro epithelial models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Pharmacophoric Features for Target Engagement

A pharmacophore model for 1-(phenoxyacetyl)-4-phenylpiperazine would identify the essential spatial arrangement of its structural features required for biological activity. For phenylpiperazine derivatives, key pharmacophoric features typically include the basic nitrogen of the piperazine (B1678402) ring, the aromatic phenyl ring, and the nature of the acyl group. nih.gov

For this compound, a hypothetical pharmacophore model would likely highlight:

The Phenyl Ring: This group can engage in hydrophobic and π-π stacking interactions within a receptor pocket.

The Piperazine Core: The nitrogen atoms can act as hydrogen bond acceptors, and the basicity of the nitrogen at position 4 is often crucial for forming salt bridges with acidic residues in a target protein.

The Phenoxyacetyl Group: The amide linkage, the ether oxygen, and the terminal phenoxy ring all present opportunities for hydrogen bonding and further hydrophobic interactions. The flexibility of the acetyl linker would also be a key consideration.

Without experimental data, it is difficult to define the precise spatial relationships and electronic properties that constitute the active pharmacophore for a specific biological target.

Quantitative Analysis of Substituent Effects on Receptor Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry to understand how different chemical substituents on a lead compound affect its biological activity. For this compound, a QSAR study would involve synthesizing a series of analogs with varied substituents on either the phenyl or phenoxy rings and measuring their binding affinity for a specific receptor.

For instance, studies on other phenylpiperazines have shown that the nature and position of substituents on the phenyl ring can dramatically influence receptor selectivity and affinity, for example, for dopamine (B1211576) or serotonin (B10506) receptors. nih.govnih.gov A hypothetical QSAR study for this compound might explore how electron-withdrawing or electron-donating groups on the phenoxy ring alter binding affinity.

Hypothetical QSAR Data Table for Receptor X:

| Compound | Substituent on Phenoxy Ring | Receptor Binding Affinity (Ki, nM) |

| This compound | H | Data Not Available |

| Analog 1 | 4-Chloro | Data Not Available |

| Analog 2 | 4-Methoxy | Data Not Available |

| Analog 3 | 4-Nitro | Data Not Available |

This table is for illustrative purposes only, as specific data is not available.

Correlation of Structural Modifications with Enzymatic Inhibition Potency

Similar to receptor binding studies, understanding a compound's effect on enzyme activity is crucial. If this compound were identified as an enzyme inhibitor, research would focus on how structural changes correlate with its inhibitory potency (often measured as the IC50 value). For example, research on other phenylpiperazine sulfonamides has investigated their potential as inhibitors for enzymes like α-glucosidase. researchgate.net

A study on this compound would involve modifying its structure and testing the resulting analogs against a target enzyme. Key modifications could include altering the linker between the piperazine and phenoxy group or substituting the phenoxy ring.

Hypothetical Enzymatic Inhibition Data Table for Enzyme Y:

| Compound | Structural Modification | IC50 (µM) |

| This compound | None | Data Not Available |

| Analog 4 | Replacement of ether oxygen with sulfur | Data Not Available |

| Analog 5 | Extension of acetyl linker to propyl | Data Not Available |

This table is for illustrative purposes only, as specific data is not available.

Understanding the Influence of Molecular Architecture on Cellular Activities

Research in this area for related compounds has explored how the molecular architecture influences cytotoxicity, cell proliferation, or the induction of apoptosis. For example, studies on certain 1,2-benzothiazine derivatives containing a phenylpiperazine moiety have shown that the presence of specific substituents, such as chlorine atoms on the phenyl ring, can enhance cytotoxic activity against cancer cell lines. mdpi.com

Derivation of Structure-Property Relationships Governing Preclinical Biological Observations

The final step in preclinical evaluation is to understand how a compound's structure influences its effects in a whole organism (in vivo). This involves correlating structural features with pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and in vivo efficacy in animal models of a particular disease.

For the phenylpiperazine class of compounds, preclinical studies have often focused on their potential as antipsychotic agents by observing their effects on animal behavior, such as conditioned avoidance responding. nih.gov An in vivo study of this compound and its analogs would seek to establish a relationship between specific structural modifications and desired therapeutic outcomes in an animal model, while also monitoring for potential off-target effects.

Computational Chemistry and Advanced Molecular Modeling Investigations

Molecular Docking Simulations to Predict Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(phenoxyacetyl)-4-phenylpiperazine, docking simulations are employed to understand how it and its analogs might bind to the active sites of various protein targets.

Research on related phenylpiperazine derivatives demonstrates the utility of this approach. For instance, docking studies on novel 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety have been performed to predict their binding to the DNA-topoisomerase II (Topo II) complex. nih.gov These simulations revealed that the phenylpiperazine portion of the molecules often slides between nucleic acid bases, engaging in π-π stacking interactions, while other parts of the molecule form hydrogen bonds with amino acid residues like Asp463 and Gly488. nih.gov

Similarly, in studies of pyrrolo[3,4-c]pyrrole-diones with phenylpiperazine scaffolds as potential cyclooxygenase (COX) inhibitors, molecular docking was used to predict binding modes within the active sites of COX-1 and COX-2. mdpi.com These simulations showed that the phenylpiperazine scaffold typically occupies the binding cavity, forming interactions with key amino acid residues such as Met113, Val116, and Arg120. mdpi.com The interactions identified are often a combination of hydrogen bonds, π-alkyl, π-σ, and van der Waals forces, which stabilize the ligand-protein complex. mdpi.com

These studies exemplify how molecular docking can elucidate the specific interactions driving the binding of phenylpiperazine-containing compounds to their biological targets, providing a rational basis for their observed activity.

Table 1: Representative Molecular Docking Studies of Phenylpiperazine Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Types of Interactions Observed |

|---|---|---|---|

| 1,2-Benzothiazine-phenylpiperazines | DNA-Topoisomerase II | DT9, DA12, Asp463, Met762 | π-π stacking, π-sulfur, Hydrogen bonds |

| Pyrrolo[3,4-c]pyrrole-phenylpiperazines | Cyclooxygenase-2 (COX-2) | Leu352, Tyr385, Val349, Ala527 | π-σ, Alkyl, Amide-π stacked, Hydrogen bonds |

| Phenylpiperazine derivatives | Dopamine (B1211576) D2 Receptor | Not specified | Not specified |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are invaluable for predicting the activity of novel compounds and for understanding which physicochemical properties are crucial for potency. spu.edu.sy For phenylpiperazine derivatives, QSAR studies have been instrumental in identifying key structural features that govern their biological effects. nih.govnih.gov

The general form of a QSAR model is an equation: Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

In these analyses, various molecular descriptors are calculated for a series of compounds and correlated with their measured biological activity. Common descriptors include:

Hydrophobicity: Often represented by log P (the logarithm of the partition coefficient between octanol and water), this parameter is crucial for membrane permeability and binding to hydrophobic pockets in receptors. spu.edu.sy

Electronic Properties: Parameters like the Hammett constant (σ) quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl ring, which can influence electrostatic interactions with the target. nih.gov

Steric Properties: Descriptors such as molar refractivity (MR) and STERIMOL parameters account for the size and shape of substituents, which determine the fit of the molecule into the binding site. nih.gov

Studies on series of 4-phenylpiperidines and 4-phenylpiperazines have revealed that the position and physicochemical character of substituents on the aromatic ring are critical for their activity. nih.gov For example, a QSAR analysis might reveal that less polar and bulky substituents at the meta- and para-positions, combined with a more hydrophobic substituent at the para-position, are advantageous for activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this approach by considering the three-dimensional properties of the molecules. researchgate.net These techniques generate 3D contour maps that visualize regions where changes in steric, electrostatic, or hydrophobic fields will favorably or unfavorably impact biological activity, offering a more detailed guide for molecular design. nih.gov

Table 2: Key Physicochemical Descriptors in QSAR Studies of Phenylpiperazine Analogs

| Descriptor | Physicochemical Property | Influence on Biological Activity |

|---|---|---|

| log P / π | Hydrophobicity | Affects membrane transport and binding to hydrophobic pockets. Often shows a parabolic relationship with activity. |

| Hammett Constant (σ) | Electronic Effects | Describes the electron-donating/withdrawing nature of a substituent, influencing electrostatic interactions. |

| Molar Refractivity (MR) | Steric/Volume Effects | Relates to the volume of a substituent and its polarizability, affecting how well it fits in a binding site. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for understanding the conformational flexibility of this compound and the stability of its complex with a biological target. researchgate.net

MD simulations have been used to study various systems involving piperazine-containing molecules. nih.gov For example, a comprehensive analysis of the eukaryotic initiation factor eIF4A1, an ATP-dependent RNA helicase, utilized extended MD simulations to understand its conformational changes. researchgate.net Such simulations can reveal how the binding of a phenyl-piperazine ligand can stabilize a particular protein conformation (e.g., an "open" or "closed" state) and the specific interactions that persist over the simulation time. researchgate.net

A typical MD simulation can provide insights into:

Conformational Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein over time, researchers can assess whether the binding pose predicted by docking is stable. A stable complex will show steady fluctuations around an average value. nih.gov

Binding Dynamics: MD simulations can identify key hydrogen bonds and hydrophobic interactions that are maintained throughout the simulation, highlighting the most critical interactions for binding. nih.gov

Solvent Effects: The simulation explicitly includes water molecules, providing a more realistic environment and accounting for the role of water in mediating ligand-protein interactions.

By revealing the dynamic behavior of the ligand-receptor complex, MD simulations provide a more accurate and detailed picture of the binding event than static modeling methods alone. nih.gov

Theoretical Predictions of Binding Affinities and Energetics

Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational chemistry. While docking scores provide a preliminary estimate, more rigorous methods are often employed for a more quantitative prediction of binding free energy.

For phenylpiperazine-based compounds, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used. researchgate.net These "end-point" methods calculate the free energy of binding by analyzing snapshots taken from an MD simulation. The binding free energy (ΔG_bind) is typically calculated as:

ΔG_bind = E_complex - (E_receptor + E_ligand)

Where each term includes contributions from molecular mechanics energy, solvation free energy, and entropy. The MM/GBSA calculation performed in a study on eIF4A1 inhibitors, for instance, helped to confirm the energetic favorability of the predicted binding mode. researchgate.net These calculations allow researchers to:

Rank a series of compounds based on their predicted binding affinity.

Decompose the binding energy into contributions from individual residues, identifying "hot spots" in the binding site that are critical for affinity.

Understand the energetic balance between enthalpic (e.g., hydrogen bonds, van der Waals interactions) and entropic contributions to binding.

These theoretical predictions are vital for prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery process.

In Silico Screening and Virtual Library Design for Lead Identification and Optimization

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach is fundamental to modern lead identification. The this compound scaffold is an excellent starting point for the design of virtual libraries.

The process typically involves these steps:

Library Design: A virtual library is created by computationally enumerating derivatives of a core scaffold. For this compound, this would involve attaching a wide variety of chemical groups at different positions on the phenoxy and phenyl rings. drugdesign.org

Filtering: The library is first filtered based on drug-like properties (e.g., Lipinski's Rule of Five) to remove compounds with poor pharmacokinetic profiles. pharmacophorejournal.com

Pharmacophore-Based Screening: A pharmacophore model is built based on the known interactions of active ligands. This model, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings), is used to rapidly screen the library and select molecules that match the pharmacophore. nih.gov

Docking-Based Screening: The hits from the previous step are then subjected to molecular docking into the target's active site. The compounds are ranked based on their docking scores and predicted binding modes. nih.gov

This hierarchical approach allows for the efficient screening of millions of virtual compounds, far more than could be synthesized and tested experimentally. nih.gov The top-ranked virtual hits serve as promising candidates for synthesis and further biological evaluation, accelerating the identification of new lead compounds. drugdesign.org

Preclinical Mechanistic Validation in in Vivo Non Human Models

Assessment of Modulatory Effects on Central Nervous System Function in Rodent Models

There is no specific information available in the scientific literature regarding the assessment of anxiolytic-like, antidepressant-like, or locomotor activity of 1-(phenoxyacetyl)-4-phenylpiperazine in rodent models. Studies on other phenylpiperazine derivatives have shown a range of effects on the central nervous system. For instance, some analogs have demonstrated potential anxiolytic and antidepressant-like properties in behavioral tests such as the elevated plus-maze and forced swimming test. nih.govresearchgate.net The effects of various phenylpiperazine compounds on locomotor activity are complex, with some inducing hypolocomotion while others, under certain conditions, may cause hyperlocomotion, often mediated by their interaction with serotonin (B10506) receptors. nih.gov However, without direct experimental data on this compound, its specific CNS profile remains uncharacterized.

Evaluation of Modulatory Activity in Relevant Preclinical Disease Models

No studies documenting the evaluation of this compound in preclinical disease models, such as cancer xenografts for antiproliferative effects, were identified. The broader classes of phenoxyacetamide and piperazine (B1678402) derivatives have been investigated for their potential anticancer activities. mdpi.com For example, some novel phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cell lines. mdpi.com Similarly, various phenylpiperazine derivatives have been synthesized and evaluated for their antiproliferative properties against different cancer cell lines, with some showing potent activity. nih.govunimi.it Despite these promising findings within the broader chemical classes, the specific efficacy of this compound in any in vivo disease model has not been reported.

Preclinical Pharmacokinetic Profiling

Detailed preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) studies, for this compound in animal species are not available in the public domain. Pharmacokinetic profiling is crucial for understanding the therapeutic potential of a compound. Studies on other novel compounds, including some piperazine derivatives, routinely involve determining their pharmacokinetic parameters in animal models like rats to understand their bioavailability, half-life, and clearance. frontiersin.orgresearchgate.netnih.govnih.gov The lack of such information for this compound means its behavior in a biological system is currently unknown.

Establishment of Correlations Between In Vitro Mechanistic Findings and In Vivo Biological Observations

Due to the absence of both in vitro mechanistic studies and in vivo biological data for this compound, no correlations can be established. The process of correlating in vitro findings with in vivo observations is a critical step in drug development, helping to validate the mechanism of action and predict clinical efficacy. For many other compounds, researchers actively work to connect in vitro assay results with in vivo pharmacological effects. However, for this compound, the foundational data required for such a correlational analysis is not present in the available scientific literature.

Future Research Trajectories and Translational Potential in Chemical Biology

Development of 1-(Phenoxyacetyl)-4-phenylpiperazine Analogs as Novel Chemical Probes for Biological Systems

The development of analogs of this compound is a critical step toward creating novel chemical probes to investigate complex biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in cellular and organismal contexts nih.govscispace.com. By systematically modifying the phenoxyacetyl and phenylpiperazine moieties, researchers can generate a library of derivatives with varied affinities and selectivities.

Future research will likely focus on synthesizing analogs with specific properties, such as the incorporation of photoreactive groups or fluorescent tags. These modifications would allow for techniques like photo-affinity labeling to identify direct binding partners within a cell or fluorescence microscopy to visualize the subcellular localization of the compound's targets. The value of a chemical probe is directly linked to a detailed molecular understanding of its mechanism of action, which can provide biological insights with implications for future therapeutic development nih.gov. The goal is to produce highly selective and potent probes that can be used to dissect signaling pathways and validate new pharmacological targets with high precision.

Strategic Design for Next-Generation Lead Compounds for Preclinical Investigations

Building upon the this compound scaffold, the strategic design of next-generation lead compounds is a key trajectory for preclinical investigation. This process involves leveraging computational modeling, structure-activity relationship (SAR) studies, and molecular hybridization to optimize the compound's properties. nih.govmdpi.commdpi.com The objective is to enhance target affinity and selectivity while improving pharmacokinetic profiles.

Rational drug design strategies can be employed to modify the core structure. mdpi.com For instance, molecular docking studies can predict how analogs bind to the active site of a target protein, guiding the synthesis of derivatives with improved interactions. mdpi.com SAR studies, which correlate changes in a molecule's structure with changes in its biological activity, are crucial for identifying the chemical groups responsible for its effects. nih.govmdpi.com By combining pharmacophoric elements from different known bioactive molecules—a strategy known as molecular hybridization—novel compounds with potentially synergistic or enhanced activities can be created. mdpi.comnih.gov These approaches aim to generate lead compounds with superior efficacy and a well-defined mechanism of action, making them suitable candidates for further preclinical evaluation.

Table 1: Strategic Design Approaches for Phenylpiperazine Derivatives

| Design Strategy | Description | Objective |

|---|---|---|

| Structure-Activity Relationship (SAR) | Systematically altering the chemical structure of the lead compound and assessing the impact on biological activity. | To identify key chemical moieties responsible for target interaction and to optimize potency and selectivity. nih.govmdpi.com |

| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To visualize binding modes, predict binding affinity, and guide the rational design of analogs with improved target engagement. mdpi.com |

| Molecular Hybridization | Combining structural features from two or more different bioactive molecules into a single new hybrid compound. | To create novel compounds with potentially enhanced or dual activity, targeting multiple pathways. mdpi.comnih.gov |

| Scaffold Hopping | Replacing the core chemical structure (scaffold) of the compound with a different, isofunctional scaffold. | To discover new chemical classes with similar biological activity but potentially improved properties, such as better pharmacokinetics or novel intellectual property. |

Advancements in Targeted Therapeutic Strategies Based on Mechanistic Understanding

A deep understanding of the molecular mechanisms through which this compound and its analogs exert their effects is fundamental to developing advanced, targeted therapeutic strategies. Phenylpiperazine derivatives have been shown to interact with a variety of biological targets, including serotonergic and GABAergic pathways, which are relevant in models of neurological disorders. nih.govnih.gov Other derivatives have demonstrated activity as potential anticancer agents by targeting pathways like topoisomerase II. mdpi.com

Future research should focus on elucidating the precise signaling cascades modulated by these compounds. For example, identifying the specific serotonin (B10506) receptor subtypes that derivatives bind to can lead to the development of highly selective agents. nih.govnih.gov By understanding the downstream effects of target engagement, such as changes in gene expression or protein phosphorylation, researchers can devise strategies to selectively modulate disease-relevant pathways. This mechanistic clarity allows for the design of interventions that are highly targeted, potentially leading to more effective and specific biological activity in preclinical models.

Integration of High-Throughput Screening and Omics Data with Compound Activity for Comprehensive Research

To fully explore the potential of the this compound scaffold, it is essential to integrate high-throughput screening (HTS) with multi-omics technologies. HTS allows for the rapid testing of thousands of chemical compounds against specific biological targets or in cell-based assays to identify "hits" with a desired biological effect. nih.govcuanschutz.edu Phenotypic screening, a type of HTS, identifies compounds that produce a desired effect in a cellular model without prior knowledge of the specific target. chemrxiv.org

By screening a library of this compound analogs, researchers can generate vast amounts of data on their biological activities. nih.govnih.gov This data can then be integrated with omics data—such as genomics, transcriptomics, and proteomics—from the test systems. This integrated approach provides a comprehensive, system-wide view of the compound's effects. For example, transcriptomics (e.g., DRUG-seq) can reveal which genes are up- or down-regulated after compound exposure, offering clues about the mechanism of action and potential off-target effects. chemrxiv.org This data-rich approach accelerates the identification of promising compounds and provides a deeper understanding of their biological impact. chemrxiv.org

| Reporter Gene Assays | Measure the effect of a compound on the expression of a specific gene linked to a reporter (e.g., luciferase, GFP). | Monitor the activity of specific signaling pathways and transcription factors in response to a compound. |

Exploration of New Pharmacological Targets based on Derived Mechanistic Insights

The comprehensive data generated from SAR, mechanistic studies, and HTS-omics integration can pave the way for the discovery of entirely new pharmacological targets for the this compound scaffold. chemrxiv.org Mechanistic studies might reveal that a compound, designed for a specific receptor, unexpectedly interacts with another protein, thus identifying a novel target. This process of "target deconvolution" is crucial for understanding the full biological activity of a compound.

Furthermore, phenotypic screening of analogs across diverse disease models (e.g., different cancer cell lines) could uncover novel activities. nih.gov If a subset of compounds shows high efficacy in a particular cancer model, subsequent chemical proteomics experiments can be performed to identify the specific protein targets responsible for this effect. This unbiased approach, driven by observed biological activity rather than preconceived hypotheses, has the potential to uncover novel and unexpected therapeutic targets and mechanisms, expanding the utility of the this compound chemical class into new research areas. chemrxiv.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| LASSBio-579 (1-((1-(4-chlorophenyl)-1H-pyrazol-4-yl)methyl)-4-phenylpiperazine) |

| LASSBio-1635 (1-(4-(1-(4-chlorophenyl)-1H-pyrazol-4-yl) butyl)-4-phenylpiperazine) |

| LQFM192 (2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate) |

| LP99 |

| ABL127 |

| BRD5631 |

| 5-benzylidene-3-(4-arylpiperazin-1-ylmethyl)-2-thioxo-imidazolidin-4-ones |

| LQFM008 (4-(1-phenyl-1h-Pyrazol-4-Ylmethyl)-Piperazine-1-Carboxylic Acid Ethyl ester) |

| BS230 (3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) |

| 6-(4-phenylpiperazin-1-yl)pyridin-3-amine |

| 1-(5-nitropyridin-2-yl)-4-phenylpiperazine |

| 2-chloro-5-nitropyridine |

| N-phenylpiperazine |

| 1-(2-thiazolinylphenyl) piperazine (B1678402) |

| 1-(3-thiazolinylphenyl) piperazine |

| 1-(4-thiazolinylphenyl) piperazine |

Q & A

Q. What are the optimal synthetic routes for 1-(phenoxyacetyl)-4-phenylpiperazine, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized via propargyl bromide addition to a piperazine precursor in DMF with K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate/hexane) . For this compound, a similar approach could involve phenoxyacetyl chloride coupling to 4-phenylpiperazine under inert conditions. Reaction monitoring via TLC (e.g., hexane:ethyl acetate 2:1) and optimization of solvent/base systems (e.g., dichloromethane with triethylamine) are critical for reproducibility.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperazine ring integrity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for pharmacological studies) .

- Melting point analysis to compare with literature values (e.g., related compounds like 1-acetyl-4-(4-hydroxyphenyl)piperazine melt at 145–150°C) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact, as piperazine derivatives often cause irritation .

- Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation.

- Dispose of waste via certified chemical disposal services, adhering to EPA/DOT regulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for CNS targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to screen against serotonin/dopamine receptors, leveraging structural data from analogs like 1-(4-fluorophenyl)piperazine, which shows affinity for 5-HT₁A receptors .

- Functional assays : Measure cAMP modulation in HEK-293 cells transfected with GPCRs (e.g., 5-HT₆) to quantify agonism/antagonism .

- Metabolic stability : Assess hepatic microsomal half-life (e.g., human liver microsomes + NADPH) to prioritize derivatives with >60% stability .

Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?

- Methodological Answer :

- Dose-response reevaluation : Test compounds across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay standardization : Use uniform cell lines (e.g., SH-SY5Y for neuroactivity) and controls (e.g., clozapine for antipsychotic activity comparisons) .

- Meta-analysis : Cross-reference datasets from PubChem and ChEMBL to identify outliers or batch-specific artifacts .

Q. How can computational models predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADME prediction : Use SwissADME to estimate logP (target <3 for blood-brain barrier penetration) and topological polar surface area (TPSA <70 Ų for oral bioavailability) .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescence-based assays (e.g., Vivid® CYP450 Screening Kits) to flag hepatotoxicity risks .

- Toxicity profiling : Apply ProTox-II to predict LD₅₀ and organ-specific toxicity, validated by in vitro assays (e.g., Ames test for mutagenicity) .

Q. What experimental designs are effective for evaluating the anticancer potential of this compound?

- Methodological Answer :

- Cytotoxicity screening : Use MTT assays on NCI-60 cell lines (e.g., MCF-7, A549) at 48–72 hr exposures. Compare IC₅₀ values to cisplatin controls .

- Apoptosis assays : Perform Annexin V/PI staining with flow cytometry to quantify early/late apoptosis in treated cells .

- In vivo models : Test in zebrafish xenografts or murine tumor models (e.g., BALB/c mice with 4T1 tumors) at 10–50 mg/kg doses, monitoring tumor volume and survival rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.